Desmopressin (Acetate)

Vasopressin Receptor Receptor Binding Pharmacology

Select Desmopressin Acetate (CAS 62288-83-9) for its unmatched V2 receptor selectivity, which eliminates vasopressor interference and ensures a prolonged antidiuretic effect unattainable with native vasopressin or mixed analogs. This synthetic octapeptide is critical for hemostasis research (reliably elevating FVIII/vWF 3–4×), peptide delivery innovation, and safety pharmacology studies on drug-induced hyponatremia. Require purity within the 95.0–105.0% USP assay range with characterized degradation profiles. Procure only lots with validated storage at -20 °C and cold-chain shipping to preserve stability across all routes of administration.

Molecular Formula C48H68N14O14S2
Molecular Weight 1129.3 g/mol
CAS No. 62288-83-9
Cat. No. B013380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesmopressin (Acetate)
CAS62288-83-9
Synonyms1-Deamino-8-D-arginine Vasopressin
1-Desamino-8-arginine Vasopressin
Acetate, Desmopressin
Adiuretin
Adiuretin SD
Apo-Desmopressin
Arginine Vasopressin, Deamino
DDAVP
Deamino Arginine Vasopressin
Desmogalen
Desmopressin
Desmopressin Acetate
Desmopressin Monoacetate
Desmopressin Monoacetate, Trihydrate
Desmopressine Ferring
Desmospray
Desmotabs
Ferring, Desmopressine
Minirin
Minurin
Monoacetate, Desmopressin
Monoacetate, Trihydrate Desmopressin
Nocutil
Octim
Octostim
Trihydrate Desmopressin Monoacetate
Vasopressin, 1-Deamino-8-D-arginine
Vasopressin, 1-Desamino-8-arginine
Vasopressin, Deamino Arginine
Molecular FormulaC48H68N14O14S2
Molecular Weight1129.3 g/mol
Structural Identifiers
SMILESCC(=O)O.C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N
InChIInChI=1S/C46H64N14O12S2.C2H4O2/c47-35(62)15-14-29-40(67)58-32(22-36(48)63)43(70)59-33(45(72)60-18-5-9-34(60)44(71)56-28(8-4-17-52-46(50)51)39(66)53-23-37(49)64)24-74-73-19-16-38(65)54-30(21-26-10-12-27(61)13-11-26)41(68)57-31(42(69)55-29)20-25-6-2-1-3-7-25;1-2(3)4/h1-3,6-7,10-13,28-34,61H,4-5,8-9,14-24H2,(H2,47,62)(H2,48,63)(H2,49,64)(H,53,66)(H,54,65)(H,55,69)(H,56,71)(H,57,68)(H,58,67)(H,59,70)(H4,50,51,52);1H3,(H,3,4)/t28-,29+,30+,31+,32+,33+,34+;/m1./s1
InChIKeyMLSVJHOYXJGGTR-IFHOVBQLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Desmopressin Acetate (CAS 62288-83-9) Procurement Guide: A Synthetic Vasopressin Analog for Antidiuresis and Hemostasis


Desmopressin Acetate (CAS 62288-83-9), also known as 1-deamino-8-D-arginine vasopressin (dDAVP), is a synthetic octapeptide analog of the endogenous antidiuretic hormone arginine vasopressin (AVP) [1]. It is primarily characterized by its enhanced and prolonged antidiuretic activity, achieved through structural modifications that confer increased resistance to enzymatic degradation and a high selectivity for the vasopressin V2 receptor (V2R) [2]. As a reference material, it is specified to contain not less than 95.0% and not more than 105.0% of desmopressin (C46H64N14O12S2), calculated on an anhydrous, acetic acid-free basis [1]. This compound serves as a cornerstone in managing central diabetes insipidus, primary nocturnal enuresis, and certain bleeding disorders, with its therapeutic utility and procurement considerations dictated by its distinct pharmacological and physicochemical profile relative to other vasopressin analogs.

Critical Differentiation: Why Desmopressin Acetate (CAS 62288-83-9) Cannot Be Substituted with Other Vasopressin Analogs


The selection of Desmopressin Acetate (CAS 62288-83-9) over other vasopressin analogs is not merely a matter of potency but is a critical decision dictated by distinct pharmacological profiles that directly impact clinical safety and efficacy. Generic substitution with natural vasopressin or other synthetic analogs like lypressin or terlipressin is precluded by significant differences in receptor selectivity, half-life, and vasopressor activity [1]. For instance, while AVP acts on V1a, V1b, and V2 receptors, leading to potent vasoconstriction and a half-life of under 10 minutes, desmopressin is a selective V2 receptor agonist, which minimizes vasopressor effects and extends its duration of action [2][3]. Furthermore, significant inter-formulation variability in bioavailability and associated risks, such as the markedly higher incidence of hyponatremia with intranasal versus oral forms, underscores that even within the same active moiety, therapeutic equivalence cannot be assumed [4]. These quantitative differences, detailed in the following evidence guide, establish that desmopressin acetate is a unique chemical entity with specific selection criteria.

Quantitative Evidence for Selecting Desmopressin Acetate (CAS 62288-83-9) Over Analogs and Alternative Formulations


Enhanced V2 Receptor Selectivity of Desmopressin Acetate Compared to Arginine Vasopressin

Desmopressin acetate demonstrates a profound shift in receptor selectivity compared to the endogenous hormone arginine vasopressin (AVP). While AVP acts on V1a, V1b, and V2 receptors, contributing to its vasopressor and antidiuretic effects, desmopressin is a selective agonist with significantly enhanced antidiuretic activity relative to its vasopressor action [1]. Specifically, desmopressin's antidiuretic activity is enhanced by a factor of 10, while its vasopressor effect is reduced by a factor of 1500, resulting in a highly favorable therapeutic index for antidiuresis without the cardiovascular side effects associated with V1a receptor activation [2]. At the receptor level, desmopressin binds to the V1b and V2 receptors with EC50 values of 11.4 nM and 23.9 nM, respectively, and Ki values of 5.84 nM and 65.9 nM, confirming its primary engagement with the antidiuretic V2 pathway [3].

Vasopressin Receptor Receptor Binding Pharmacology Selectivity

Significantly Prolonged Pharmacokinetic Half-Life of Desmopressin Acetate vs. Natural Vasopressin

Desmopressin acetate exhibits a considerably longer elimination half-life compared to both arginine vasopressin (AVP) and lysine vasopressin (lypressin), which is a critical factor in its clinical utility and dosing schedule. The terminal half-life of desmopressin is estimated to be approximately 2.8 hours [1]. In a direct comparison, the half-life of vasopressin is less than 10 minutes, making it unsuitable for sustained therapeutic effect [2]. Furthermore, data from the USP label indicates that the biphasic half-lives for desmopressin acetate are 7.8 minutes (fast phase) and 75.5 minutes (slow phase), compared to 2.5 minutes (fast phase) and 14.5 minutes (slow phase) for lysine vasopressin [3].

Pharmacokinetics Half-Life Clearance Dosing Frequency

Formulation-Dependent Bioavailability of Desmopressin Acetate: Quantifying the Impact on Route Selection

The absolute bioavailability of desmopressin acetate varies dramatically depending on the route of administration and formulation, which is a critical determinant of dosing and therapeutic effect. Following intravenous (i.v.) and subcutaneous (s.c.) administration, bioavailability is essentially complete, calculated at 112% and 94% of the i.v. AUC, respectively [1]. In stark contrast, the bioavailability of intranasal (i.n.) desmopressin is only 2% [1]. Oral formulations also exhibit low and variable bioavailability; the absolute bioavailability of an oral tablet varies between 0.08% and 0.16%, while a sublingual lyophilisate (MELT) formulation offers a slightly improved bioavailability of 0.5% [2][3].

Bioavailability Route of Administration Formulation Pharmacokinetics

Significantly Reduced Hyponatremia Risk with Oral Desmopressin Acetate Compared to Intranasal Formulation

The choice between oral and intranasal formulations of desmopressin acetate carries a significant difference in the risk of developing hyponatremia, a potentially serious adverse event. An analysis of published literature and post-marketing safety data found that all 48 case reports of hyponatremia in children with nocturnal enuresis were associated with the intranasal formulation [1]. Post-marketing data further corroborated this, showing 145 cases of hyponatremia linked to intranasal desmopressin compared to only 6 cases for the oral tablet formulation [1]. In a broader adult population, the use of an older desmopressin formulation was associated with a rate of 146 episodes of hyponatremia per 1000 person-years, a 13-fold increase compared to oxybutynin [2].

Safety Hyponatremia Adverse Events Formulation

Potent and Quantifiable Hemostatic Effect of Desmopressin Acetate via Factor VIII and vWF Elevation

Desmopressin acetate induces a well-documented and quantifiable hemostatic effect by triggering the release of coagulation factors from endothelial storage sites. Administration of desmopressin results in a rapid and significant increase in plasma levels of Factor VIII (FVIII) and von Willebrand factor (vWF). Following an intravenous infusion of 0.4 mcg/kg, maximal plasma levels of FVIII activity increase to 300-400% of initial concentrations [1]. The effect is rapid, evident within 30 minutes, and peaks between 90 minutes and 2 hours [1]. In various clinical settings, desmopressin has been shown to increase vWF and FVIII levels by 2- to 4-fold [2].

Hemostasis Factor VIII von Willebrand Factor Coagulation

Efficacy of Desmopressin Acetate in Reducing Nocturia Frequency Compared to Baseline

Desmopressin acetate demonstrates a quantifiable and statistically significant benefit in reducing the frequency of nocturia in specific patient populations. In a study of elderly men with benign prostate obstruction and refractory nocturia, treatment with desmopressin led to a 43% reduction in the mean number of nocturnal voids [1]. Before treatment, the mean frequency of nocturia was 6.1 episodes, and a majority of patients (86%) experienced an improvement within 1-12 weeks [1]. This reduction was highly significant (P < 0.001) [1].

Nocturia Lower Urinary Tract Symptoms Efficacy Geriatrics

Application Scenarios for Desmopressin Acetate (CAS 62288-83-9) Based on Quantitative Evidence


Preclinical and Clinical Research in Hemostasis

Desmopressin acetate is an essential tool for researchers investigating the mechanisms of primary hemostasis and the efficacy of novel pro-hemostatic agents. Its well-characterized, dose-dependent ability to elevate FVIII and vWF levels by 3- to 4-fold provides a reliable positive control for in vivo and ex vivo studies of coagulation [1]. The rapid onset and predictable peak effect (90-120 minutes post-infusion) make it suitable for crossover study designs evaluating the comparative hemostatic response to exercise, stress, or investigational drugs [2]. Procurement of high-purity desmopressin acetate reference standards is critical for ensuring assay accuracy and reproducibility in these studies.

Comparative Bioavailability and Formulation Development Studies

The extreme variation in bioavailability (from 0.08% to 112%) across different routes of administration makes desmopressin acetate a model compound for studying drug delivery systems and formulation science [3][4]. It is particularly valuable for research into non-invasive peptide delivery, where novel formulations (e.g., nanoparticle encapsulation, mucoadhesive systems) are developed to overcome the poor oral and intranasal bioavailability of the native peptide [5]. Quantitative analytical methods, such as stability-indicating HPLC assays, are required to accurately quantify desmopressin and its degradation products (e.g., 5-site deamidation desmopressin) in these complex formulations [6].

Safety Pharmacology and Toxicology Studies in Fluid Homeostasis

The significant and well-documented risk of hyponatremia, especially with certain formulations and in specific patient populations, positions desmopressin acetate as a key compound for safety pharmacology studies investigating fluid and electrolyte balance [7]. Researchers studying the mechanisms of drug-induced hyponatremia or developing strategies to prevent it (e.g., dose optimization, co-administration with vaptans) rely on desmopressin's predictable effect on free water reabsorption. The availability of robust safety data, including a 5.1-fold higher odds of hyponatremia compared to placebo, provides a quantitative baseline for assessing the safety profile of new chemical entities [8].

Quality Control and Analytical Method Development for Peptide Therapeutics

Desmopressin acetate serves as an important reference standard for analytical method development and validation in the quality control of peptide pharmaceuticals. The USP monograph, which specifies an assay range of 95.0% to 105.0% and a monoisotopic mass of 1068.4 ± 0.5 Da, provides a rigorous framework for identity and purity testing [9]. The compound's known degradation pathways, including acid-induced degradation and deamidation, make it a challenging and relevant analyte for developing and validating stability-indicating methods such as HPLC and LC-MS [6]. These methods are crucial for ensuring batch-to-batch consistency and shelf-life determination for both innovator and generic desmopressin products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for Desmopressin (Acetate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.